Lactodifucotetraose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Inflammatory and Immunomodulatory Effects:

Studies suggest that LDFT possesses anti-inflammatory and immunomodulatory properties. It has been shown to:

- Inhibit the release of inflammatory mediators from activated platelets, potentially reducing inflammation and thrombosis risk [].

- Modulate the gut immune system by promoting the growth of beneficial bacteria and inhibiting the growth of pathogenic ones []. This might contribute to preventing gut inflammation and infections in infants.

Potential Benefits for Brain Development:

Research suggests that LDFT might play a role in brain development. Studies have shown that:

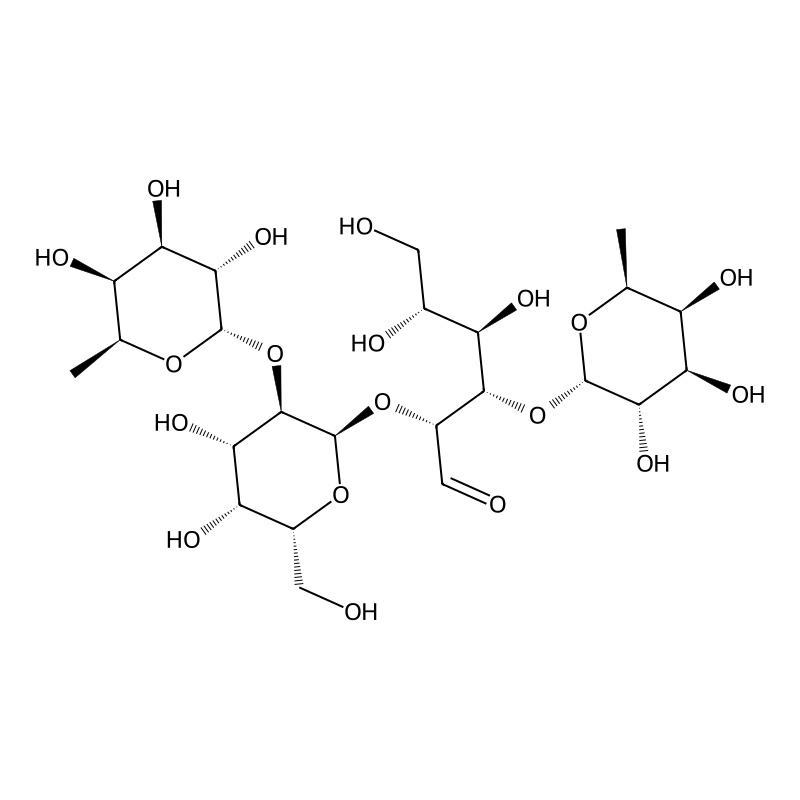

Lactodifucotetraose is a human milk oligosaccharide, specifically a tetrasaccharide composed of two fucose residues and two galactose residues. It is classified as a difucosylated oligosaccharide, which plays a significant role in infant nutrition and immunity. This compound is derived from lactose and L-fucose through enzymatic reactions, contributing to the complex carbohydrate profile found in human milk. Its structure can be represented as Galβ1-4GlcNAcβ1-3(Fucα1-2)Galβ1-4(Fucα1-3)Glc, highlighting its unique fucosylation pattern that distinguishes it from other oligosaccharides.

LDFT is believed to exert its health effects through several mechanisms:

- Promoting beneficial gut microbiota: LDFT serves as a prebiotic, selectively nourishing beneficial bacteria like Bifidobacteria and inhibiting the growth of potentially harmful pathogens.

- Modulating immune function: Studies suggest LDFT may interact with immune cells in the gut, potentially influencing immune development and reducing inflammation.

- Enhancing gut barrier function: LDFT might contribute to strengthening the intestinal lining, reducing the risk of infections and allergies.

The synthesis of lactodifucotetraose involves several key enzymatic reactions:

- Fucosylation: The addition of fucose to galactose and N-acetylglucosamine moieties using specific fucosyltransferases.

- Glycosidic Bond Formation: Enzymes catalyze the formation of glycosidic bonds between monosaccharides, resulting in the final tetrasaccharide structure.

- Microbial Fermentation: Escherichia coli has been engineered to produce lactodifucotetraose by utilizing lactose and L-fucose as substrates, employing various metabolic pathways to enhance yield and efficiency .

Lactodifucotetraose exhibits several notable biological activities:

- Immunomodulation: It has been shown to attenuate platelet function and reduce the release of pro-inflammatory cytokines, suggesting potential anti-inflammatory properties .

- Prebiotic Effects: As an oligosaccharide, it may serve as a prebiotic, promoting beneficial gut microbiota in infants.

- Antimicrobial Properties: Its structure may inhibit pathogen adhesion to intestinal epithelium, enhancing gut health .

Several methods are employed for synthesizing lactodifucotetraose:

- Microbial Fermentation: Utilizing genetically modified strains of Escherichia coli that express fucosyltransferases for efficient production from lactose and L-fucose .

- Chemoenzymatic Synthesis: Combining chemical and enzymatic processes to streamline the synthesis of complex oligosaccharides .

- Enzymatic Production: Using isolated enzymes from various bacterial sources to catalyze the formation of lactodifucotetraose from simpler sugars .

Lactodifucotetraose has several applications:

- Infant Nutrition: It is included in infant formulas to mimic the oligosaccharide profile of human milk.

- Functional Foods: Potential use in functional food products aimed at enhancing gut health and immunity.

- Pharmaceuticals: Investigated for its therapeutic potential in modulating immune responses and preventing infections .

Research on lactodifucotetraose interactions includes:

- Microbial Interactions: Studies indicate that it can influence the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogens.

- Cellular Interactions: Investigations into its effects on immune cells have shown that it can modulate cytokine release and platelet function, indicating potential therapeutic uses in inflammatory conditions .

Lactodifucotetraose shares structural similarities with other human milk oligosaccharides but is unique due to its specific fucosylation pattern. Below are some similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Lacto-N-tetraose | Galβ1-4GlcNAcβ1-3Galβ1-4Glc | Non-fucosylated; basic structure for many HMOs |

| 2'-Fucosyllactose | Galβ1-4GlcNAcβ1-3(Fucα1-2)Gal | Contains one fucose; simpler than lactodifucotetraose |

| Lacto-N-fucopentaose | Galβ1-4GlcNAcβ1-3(Fucα1-2)Galβ1-4Fuc | Contains more fucose residues; greater complexity |

Lactodifucotetraose is unique due to its specific arrangement of fucose residues, which contributes to its distinct biological activities and applications in nutrition and health.